4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine;oxalic acid
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Overview
Description
4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine; oxalic acid is a chemical compound known for its diverse applications in scientific research. This compound is often utilized in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine typically involves the reaction of 4-methylpiperidine with 3-methylphenol in the presence of a suitable base and solvent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst/Base: Strong bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps like recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-[4-(2-methylphenoxy)butyl]piperidine
- 4-Methyl-1-[4-(4-methylphenoxy)butyl]piperidine
Uniqueness
4-Methyl-1-[4-(3-methylphenoxy)butyl]piperidine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted applications where specific chemical behavior is required.
Properties
IUPAC Name |
4-methyl-1-[4-(3-methylphenoxy)butyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15-8-11-18(12-9-15)10-3-4-13-19-17-7-5-6-16(2)14-17;3-1(4)2(5)6/h5-7,14-15H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPKGFNQIIOUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC(=C2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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